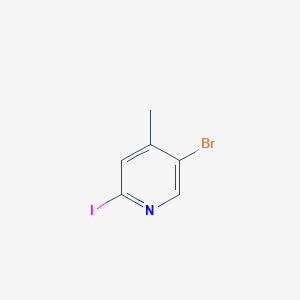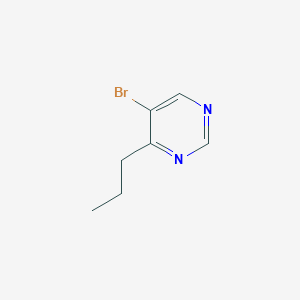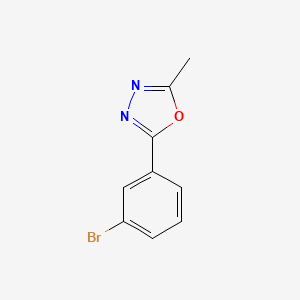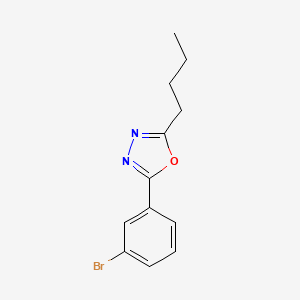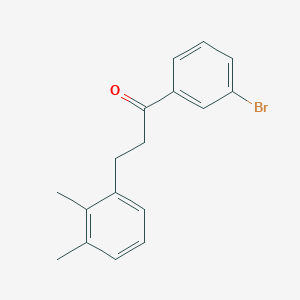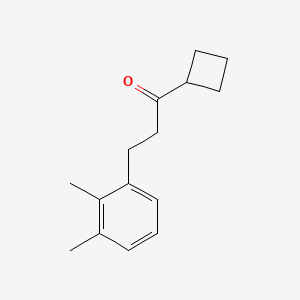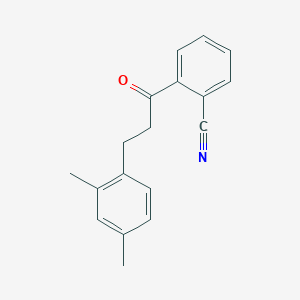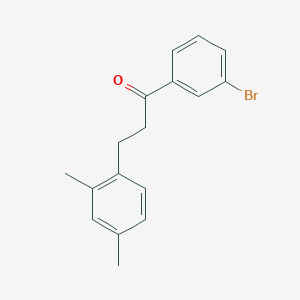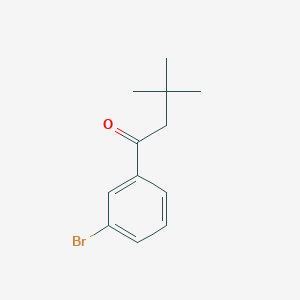
3'-Bromo-3,3-dimethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3'-Bromo-3,3-dimethylbutyrophenone, is a brominated ketone with potential applications in various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related brominated compounds and their chemical behaviors can offer insights into the properties and reactivity of such molecules.
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the regioselective Pd-catalyzed synthesis of 3-methyl-5-bromo-2-pyrone is an efficient one-step protocol that leads to the formation of a key intermediate for the synthesis of keto analogues of natural products . Similarly, the synthesis of pyridine derivatives through carbon-carbon coupling reactions, as described in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine, highlights the importance of brominated intermediates in constructing complex organic molecules . These methods could potentially be adapted for the synthesis of 3'-Bromo-3,3-dimethylbutyrophenone.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using spectroscopic techniques and computational methods. For example, the combined experimental and computational study of brominated pyridine derivatives provides insight into their molecular geometry, electronic properties, and potential biological activity . The use of X-ray diffraction (XRD) and density functional theory (DFT) calculations can reveal the structural details of such molecules, which is crucial for understanding their reactivity and designing further chemical transformations.
Chemical Reactions Analysis
Brominated compounds are versatile in chemical reactions. The study of 3-bromo-2-pyrone demonstrates its utility as a diene in thermal Diels-Alder cycloadditions, which can be followed by reductive debromination to yield halogen-free cycloadducts . This indicates that brominated compounds like 3'-Bromo-3,3-dimethylbutyrophenone could participate in similar cycloaddition reactions. Additionally, the demethylation of bromophos, a dimethyl aryl phosphorothionate, by a glutathione-dependent liver enzyme and by alkaline hydrolysis, shows the susceptibility of brominated compounds to nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which can affect their polarity, boiling points, and reactivity. The second-derivative UV spectrophotometric assay used to determine the degradation kinetics of a brominated naphthoquinone compound suggests that brominated compounds can have specific absorption characteristics useful for analytical purposes . The electrocyclic reactions of αα'-dibromophorone leading to the formation of bromohydroxyphorone also demonstrate the reactivity of brominated ketones under certain conditions .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVYOBEYLCMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642385 |
Source


|
| Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3,3-dimethylbutyrophenone | |
CAS RN |
898764-35-7 |
Source


|
| Record name | 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

